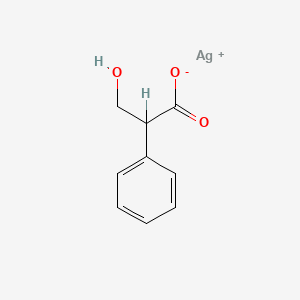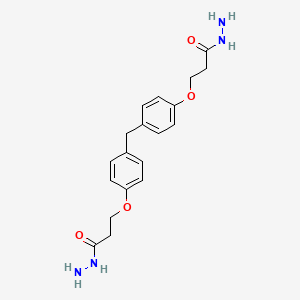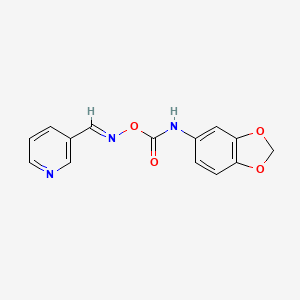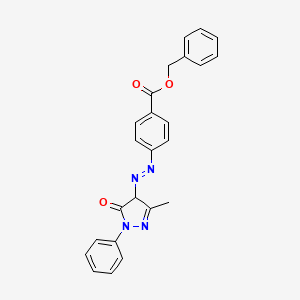
Silver tropate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver tropate is a compound that belongs to the class of tropane alkaloids. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These compounds are known for their pharmacological properties, including their use as anticholinergic agents. This compound, specifically, is a derivative of tropane, which is a bicyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver tropate typically involves the reaction of tropane derivatives with silver salts. One common method is the reaction of tropane with silver nitrate in an aqueous solution. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Silver tropate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver.
Reduction: It can be reduced back to its elemental form or other lower oxidation states.
Substitution: this compound can participate in substitution reactions where the tropate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction could produce elemental silver.
Wissenschaftliche Forschungsanwendungen
Silver tropate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the production of certain pharmaceuticals and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of silver tropate involves its interaction with biological molecules. Silver ions released from the compound can bind to proteins, nucleic acids, and other cellular components, disrupting their function. This can lead to antimicrobial effects, as the silver ions interfere with essential cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: A tropane alkaloid with anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its anticholinergic effects.
Cocaine: A tropane alkaloid known for its stimulant properties.
Uniqueness
Silver tropate is unique in that it combines the properties of tropane alkaloids with the antimicrobial effects of silver. This dual functionality makes it a compound of interest in various fields of research, particularly in developing new antimicrobial agents.
Eigenschaften
CAS-Nummer |
18947-02-9 |
|---|---|
Molekularformel |
C9H9AgO3 |
Molekulargewicht |
273.03 g/mol |
IUPAC-Name |
silver;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Ag/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
SJOYIZFQUBFRRL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















